Caudoxirene
Overview
Description
Caudoxirene is a chemical compound known for its role as a spermatozoid-releasing and attracting factor in the marine brown alga Perithalia caudata. It is a pheromone that plays a crucial role in the reproductive process of this alga by attracting male gametes to the female gametes, facilitating fertilization .
Preparation Methods
Caudoxirene can be synthesized through various chemical routes. One of the primary methods involves the use of gas chromatographic separations to determine the enantiomeric purity of the compound. The synthesis typically involves the formation of cis-disubstituted cyclopentenes, which are of high optical purity
Chemical Reactions Analysis
Caudoxirene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace certain functional groups in this compound with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Caudoxirene has several scientific research applications, particularly in the fields of chemistry, biology, and marine science. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, this compound is of interest due to its role as a pheromone in marine algae, providing insights into the reproductive mechanisms of these organisms. In marine science, it is used to study the ecological interactions between marine species and their chemical communication systems .
Mechanism of Action
The mechanism of action of caudoxirene involves its role as a pheromone that attracts male gametes to female gametes in the marine brown alga Perithalia caudata. The compound is released by the female gametes and detected by the male gametes, which then move towards the source of the pheromone. This process enhances the efficiency of fertilization by ensuring that the male and female gametes come into close proximity .
Comparison with Similar Compounds
Caudoxirene is similar to other pheromones found in marine brown algae, such as multifidene and viridiene. These compounds share similar chemical structures and functions, but this compound is unique in its specific role in the reproductive process of Perithalia caudata. Other similar compounds include ectocarpene and dictyopterene, which are also involved in the reproductive processes of different species of marine algae .
Properties
IUPAC Name |
(2R,3R)-2-ethenyl-3-[(1R,5S)-5-ethenylcyclopent-2-en-1-yl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-8-6-5-7-9(8)11-10(4-2)12-11/h3-5,7-11H,1-2,6H2/t8-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWZDKBRXXYPDJ-GWOFURMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC=CC1C2C(O2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CC=C[C@H]1[C@@H]2[C@H](O2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151780 | |
Record name | Caudoxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117415-46-0 | |
Record name | Caudoxirene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117415460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caudoxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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